molecular formula C12H17BrO2 B1601844 1-Bromo-4-(1,1-diethoxyethyl)benzene CAS No. 61390-40-7

1-Bromo-4-(1,1-diethoxyethyl)benzene

Cat. No.: B1601844
CAS No.: 61390-40-7
M. Wt: 273.17 g/mol
InChI Key: KFGZPBKZYURLEW-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1-diethoxyethyl)benzene, also known by its CAS number 61390-40-7, is an organic compound with the molecular formula C12H17BrO2 It is a brominated derivative of benzene, featuring a 1,1-diethoxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1-diethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,1-diethoxyethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,1-diethoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,1-diethoxyethyl)benzene in chemical reactions involves its role as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the bromine atom is replaced by other nucleophiles, facilitated by catalysts and specific reaction conditions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1,1-diethoxyethyl)benzene is unique due to the presence of the 1,1-diethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

1-bromo-4-(1,1-diethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGZPBKZYURLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571462
Record name 1-Bromo-4-(1,1-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61390-40-7
Record name 1-Bromo-4-(1,1-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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